Propargyl-PEG6-acid
Overview
Description
Propargyl-PEG6-acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The hydrophilic PEG linker facilitates solubility in biological applications .
Synthesis Analysis
Propargyl-PEG6-acid is synthesized using a variety of methods. One method involves modifying the carboxyl group of bifunctional PEG into a propargyl, then introducing carboxyl, mercapto, or hydrazide groups to the other end of the bifunctional PEG . This method is useful for the development of PEG-based bioconjugates for a variety of biomedical applications .Molecular Structure Analysis
The chemical formula of Propargyl-PEG6-acid is C16H28O8 . It has a molecular weight of 348.39 g/mol . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis
Propargyl-PEG6-acid is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction forms a stable triazole linkage .Physical And Chemical Properties Analysis
Propargyl-PEG6-acid has a molecular weight of 348.39 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 8 . It has a Rotatable Bond Count of 19 . Its Exact Mass and Monoisotopic Mass are 348.17841785 g/mol .Scientific Research Applications
1. Synthesis and Development of Bioconjugates
Propargyl-PEG6-acid is involved in the synthesis of novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives. These derivatives are used in developing PEG-based bioconjugates for biomedical applications due to their unique properties like hydroxyl, carboxyl, mercapto, or hydrazide end groups (Lu & Zhong, 2010).
2. Drug Carrier Development
Propargyl-PEG6-acid plays a significant role in the synthesis of amphiphilic, novel PEG–lipid telechelics. The conjugation of functionalized PEG, glycerol ethoxylate, and fatty acids using click chemistry leads to the creation of nanoparticles that may serve as potential drug carriers. This highlights the potential of propargyl-PEG6-acid in therapeutic applications (Arshad, Saied, & Ullah, 2014).
3. Creation of Clickable Polymers
Propargyl-PEG6-acid is used in the synthesis of a library of propargylated and PEGylated α-hydroxy acids. This method involves the scalable synthesis of clickable polylactides and demonstrates compatibility with alkene groups. It offers a practical approach for preparing polymers with terminal alkyne functionality (Zhang, Ren, & Baker, 2014).
4. Polymer-Supported Cobalt Complexes
Research has shown that a cobalt-phosphine complex supported on PS-PEG beads can react with a propargyl carbamate tag. This application allows for the catch and release of tagged molecules in water, which is useful for biochemical experiments (Egami et al., 2011).
5. Enhancement of Polymer Properties
Alkyne-functionalized polyhedral oligomeric silsesquioxane is prepared using propargyl acid. It is then used to modify PEG-b-PCL via click chemistry, resulting in the synthesis of POSS grafted PEG-b-PCL block copolymer. This modification significantly improves the thermal properties of the polymers (Yin, Chen, Zhou, & Li, 2015).
properties
IUPAC Name |
3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O8/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-16(17)18/h1H,3-15H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSJYQQOJNYUDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG6-acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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